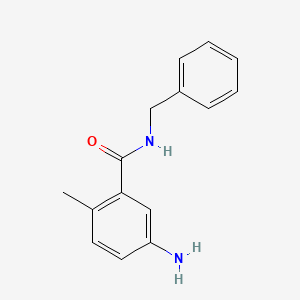

5-amino-N-benzyl-2-methylbenzamide

Description

Properties

IUPAC Name |

5-amino-N-benzyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-7-8-13(16)9-14(11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPXOQHKLFNFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-benzyl-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by the presence of an amine group and a benzyl substituent. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 244.30 g/mol

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that benzamide derivatives can act as inhibitors of various enzymes, including histone deacetylases (HDACs) and kinases, which are crucial in cancer progression and other diseases .

- Receptor Modulation : Some research indicates that benzamide derivatives may interact with G protein-coupled receptors (GPCRs), potentially acting as allosteric modulators . This interaction could lead to altered signaling pathways that are beneficial in treating conditions such as anxiety and neurodegenerative diseases.

- Antiviral Activity : Benzamide derivatives have shown promise in antiviral applications, particularly against hepatitis B virus (HBV). They may inhibit HBV nucleocapsid assembly by binding to specific sites on the core protein .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| HDAC Inhibition | 0.051 | |

| Antiviral Activity (HBV) | Not specified | |

| GPCR Modulation | Not specified |

Case Studies

- Anticancer Activity : In a study evaluating various benzamide derivatives, this compound exhibited significant growth inhibition in cancer cell lines, demonstrating its potential as an anticancer agent. The mechanism was linked to HDAC inhibition, leading to increased acetylation of histones and subsequent gene expression changes.

- Antiviral Research : A recent investigation into the antiviral properties of benzamide derivatives highlighted the efficacy of this compound in reducing HBV replication in vitro. The compound was found to promote the formation of empty capsids, disrupting viral assembly without affecting host cell viability .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following comparison highlights key structural, synthetic, and functional differences between 5-amino-N-benzyl-2-methylbenzamide and related compounds.

Structural Analogues and Substituent Effects

Pharmacological and Physicochemical Properties

- Antimicrobial Activity: Chloro and bromo substituents (e.g., 5-chloro-N-(2-chlorophenyl)benzamide) show enhanced activity against Gram-positive bacteria due to electron-withdrawing effects . Amino groups (e.g., 5-amino derivatives) may improve solubility but reduce membrane permeability compared to halogenated analogs .

- Anticancer Potential: N-Benzyl and N-cyclopentyl groups in benzamides (e.g., 5-amino-2-chloro-N-cyclopentylbenzamide) demonstrate moderate cytotoxicity against cancer cell lines, likely due to increased lipophilicity .

- Solubility and Stability: Methoxy groups (e.g., 5-amino-2-methoxy-N,N-dimethylbenzamide) enhance metabolic stability but reduce aqueous solubility .

Key Research Findings and Trends

Substituent-Driven Activity: Halogenated benzamides (Cl, Br) generally exhibit stronger antimicrobial activity, while amino and methoxy groups favor solubility and metabolic stability .

Synthetic Flexibility: Microwave-assisted synthesis (e.g., ) and hydrazide condensations () offer efficient routes to diverse benzamide libraries .

Structural Insights: X-ray crystallography of analogs (e.g., ) reveals planar benzamide cores with substituent-dependent conformational flexibility, critical for target binding .

Preparation Methods

Preparation of Key Intermediates: 2-Amino-5-bromo-3-methylbenzoate Derivatives

A crucial intermediate is the 2-amino-5-bromo-3-methylbenzoate , which can be prepared by bromination of 2-amino-3-methylbenzoic acid esters using a mixture of hydrogen bromide and hydrogen peroxide. This brominated intermediate serves as a substrate for cyanation to introduce the cyano group at the 5-position, which can later be converted to the amino group or used as a handle for further substitution.

Cyanation and Aminolysis to Form Benzamide

The brominated ester undergoes cyanation using copper(I) cyanide in polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc) at elevated temperatures (~170°C) for several hours. After cyanation, the cyano ester is reacted with benzylamine or methylamine in the presence of bases like sodium methoxide to form the benzamide via aminolysis.

| Reaction Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Cyanation | CuCN, NMP, 170°C, 4-6 h | 47.9-70.6% | 47.9-70.6% | 96-99% (LC area) |

| Aminolysis (amide formation) | Benzylamine or methylamine, NaOMe, MeOH, RT, overnight | 80-95% | 80-95% | 94.9-99% (quantitative LC) |

Example: Benzyl 2-amino-5-bromo-3-methylbenzoate (3.00 g) reacted with CuCN in NMP at 170°C for 6 h gave benzyl 2-amino-5-cyano-3-methylbenzoate in 47.9% yield and 97.0% purity by LC. Subsequent aminolysis with methylamine and sodium methoxide in methanol at room temperature for 18 h afforded 2-amino-5-cyano-N,3-dimethylbenzamide with 80.3% yield and 94.9% purity.

Reductive Amination Approach for N-Benzyl Substitution

An alternative method for introducing the N-benzyl group involves indirect reductive amination of the corresponding 5-amino-2-methylbenzamide with benzaldehyde derivatives. This method has been used effectively in the synthesis of related N-benzyl phenethylamines and benzamides, providing good yields (46–94%) of the N-benzyl derivatives as hydrochloride salts.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Reductive amination | 5-amino-2-methylbenzamide + benzaldehyde + reducing agent (e.g., NaBH3CN) | Mild, room temperature to reflux | 46-94% | Efficient for N-benzyl substitution, avoids direct amide formation |

This method offers a versatile route to N-benzyl derivatives without requiring pre-activated esters or acid chlorides.

Purification and Quality Control

Purification methods include:

- Filtration of precipitates after cooling and addition of water or ammonia solutions.

- Washing with aqueous ammonia and water to remove metal impurities (e.g., copper from cyanation).

- Recrystallization from solvents such as methanol or ethyl acetate.

- Chromatographic purification (column chromatography) to enhance purity when necessary.

Quality is assessed by:

- Liquid chromatography (LC) purity (typically >94%).

- Quantitative nuclear magnetic resonance (qNMR).

- Elemental analysis.

- Metal content analysis (e.g., copper ppm levels).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|---|---|

| Bromination and cyanation | 2-amino-3-methylbenzoic acid esters | HBr/H2O2; CuCN, NMP | Bromination RT; Cyanation 170°C, 4-6 h | 48-70 | ~97 | Efficient halogenation and cyanation |

| Aminolysis to benzamide | 2-amino-5-cyano-3-methylbenzoate ester | Benzylamine or methylamine, NaOMe | RT, overnight | 80-95 | 95-99 | High purity benzamide formation |

| Reductive amination | 5-amino-2-methylbenzamide + benzaldehyde | NaBH3CN or similar | Mild, RT to reflux | 46-94 | Not specified | Alternative N-benzylation route |

Research Findings and Optimization Notes

- The cyanation step is sensitive to temperature and solvent choice; NMP and DMAc are preferred solvents for copper(I) cyanide-mediated cyanation.

- Aminolysis proceeds efficiently at room temperature with sodium methoxide catalysis, providing high yields and purity.

- The reductive amination method allows flexibility in modifying the N-benzyl substituent and can be adapted for various benzaldehyde derivatives.

- Purification steps are critical to remove metal residues and improve product quality, which is essential for pharmaceutical or fine chemical applications.

- Reaction times vary from 4 hours (cyanation) to overnight (aminolysis), balancing throughput and conversion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.